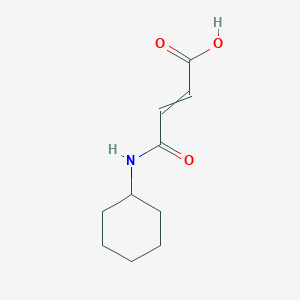
2-amino-N-(1-methyl-1H-pyrazol-3-yl)acetamide
概要
説明
2-amino-N-(1-methyl-1H-pyrazol-3-yl)acetamide is a heterocyclic compound featuring a pyrazole ringIt is a white or off-white crystalline solid that is moderately soluble in water and organic solvents such as methanol and ethanol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(1-methyl-1H-pyrazol-3-yl)acetamide typically involves the reaction of 1-methyl-1H-pyrazol-3-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to maximize yield and purity, often using continuous flow reactors to ensure consistent product quality and scalability .
化学反応の分析
Types of Reactions
2-amino-N-(1-methyl-1H-pyrazol-3-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form Schiff bases.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base like sodium hydroxide.
Condensation Reactions: Aldehydes or ketones are used, often under acidic or basic conditions.
Cyclization Reactions: Cyclization can be facilitated by heating the compound with appropriate reagents like phosphorus oxychloride.
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Condensation Reactions: Schiff bases and related compounds.
Cyclization Reactions: Various heterocyclic compounds, depending on the specific reagents and conditions used.
科学的研究の応用
2-amino-N-(1-methyl-1H-pyrazol-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and anti-inflammatory drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies investigating enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用機序
The mechanism of action of 2-amino-N-(1-methyl-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects .
類似化合物との比較
Similar Compounds
3-amino-1-methyl-1H-pyrazole: Similar structure but lacks the acetamide group.
2-amino-1H-pyrazole: Lacks the methyl group on the pyrazole ring.
N-(1-methyl-1H-pyrazol-3-yl)acetamide: Lacks the amino group.
Uniqueness
2-amino-N-(1-methyl-1H-pyrazol-3-yl)acetamide is unique due to the presence of both an amino group and an acetamide group on the pyrazole ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in organic synthesis and medicinal chemistry .
特性
IUPAC Name |
2-amino-N-(1-methylpyrazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-10-3-2-5(9-10)8-6(11)4-7/h2-3H,4,7H2,1H3,(H,8,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORREARDRZZTRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-amino-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B3033699.png)



![(4E)-3-(Chloromethyl)-4-[4-(dimethylamino)-benzylidene]isoxazol-5(4H)-one](/img/structure/B3033707.png)


![1-{[4-(isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B3033711.png)
![1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidine-3-carboxylic acid](/img/structure/B3033712.png)

![tert-butyl N-{[(2-fluoro-4-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B3033717.png)

